Head-to-Head Functional Comparison: MyoMed 205 vs. MyoMed-946 in Wire Hang Test (T2DM Model)
In a mouse model of type 2 diabetes mellitus (T2DM), MyoMed 205 significantly improved muscle function (holding impulse) compared to the DIO (diet-induced obesity) control group after 28 days of treatment, whereas its close structural analog MyoMed-946 had no statistically significant effect on the same functional endpoint in the same assay [1]. The difference was statistically significant (p < 0.05) for MyoMed 205, with no significant improvement observed for the MyoMed-946 group.
| Evidence Dimension | Muscle function (holding impulse in wire hang test) |
|---|---|
| Target Compound Data | Significant improvement vs. DIO control (p < 0.05) |
| Comparator Or Baseline | MyoMed-946: No significant effect vs. DIO control |
| Quantified Difference | Statistically significant improvement (p<0.05) for MyoMed 205; no significance for MyoMed-946 |
| Conditions | DIO mice, 28-day treatment, wire hang test (WHT), n=8 per group |
Why This Matters
This direct comparison demonstrates that MyoMed 205, but not MyoMed-946, effectively rescues muscle function in a diabetic myopathy model, providing a clear rationale for selecting MyoMed 205 for studies of muscle weakness in metabolic disease contexts.
- [1] Labeit, S., et al. (2021). Regulation of Glucose Metabolism by MuRF1 and Treatment of Myopathy in Diabetic Mice with Small Molecules Targeting MuRF1. Int J Mol Sci, 22(4), 2225. (Figure 7). View Source
